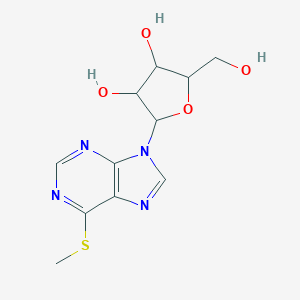

6-Methylthioinosine

Übersicht

Beschreibung

6-Methylthioinosine is a thiopurine compound that is an analog of inosine. In this compound, the hydroxyl group at the 6-position of the purine ring is replaced by a methylthio group. This structural modification imparts unique chemical and biological properties to this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthioinosine typically involves the methylation of thiopurine derivatives. One common method is the reaction of inosine with methylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product .

Analyse Chemischer Reaktionen

Enzymatic Phosphorylation and Metabolic Reactions

MTI serves as a substrate for specialized phosphorylases in biological systems:

Methylthioinosine Phosphorylase (MTIP) Activity

Pseudomonas aeruginosa MTIP catalyzes the reversible phosphorolysis of MTI:

MTI + Phosphate ⇌ Hypoxanthine + Methylthioribose-1-phosphate

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| (MTI) | 0.31 ± 0.04 mM | 100 mM Hepes, pH 7.4, 25°C | |

| 13.2 ± 0.6 s⁻¹ | 100 mM phosphate, pH 7.4 |

This reaction is competitively inhibited by immucillin-H () and shares mechanistic parallels with purine salvage pathways .

Thiopurine Metabolic Pathway

In humans, MTI arises from methylation of 6-thioinosine via thiopurine S-methyltransferase (TPMT). Subsequent metabolism involves:

-

6-Methylthioinosine → 6-Methylmercaptopurine (via phosphorolysis)

-

Incorporation into RNA/DNA or oxidation to 6-thiouric acid .

Hydrogen/Deuterium Exchange at C-8 Position

MTI undergoes base-catalyzed hydrogen exchange in deuterated solvents, with kinetics influenced by its 6-methylthio group:

Reaction Mechanism

-

Step 1 : Deprotonation at N7 generates a resonance-stabilized anion.

-

Step 2 : Deuterium incorporation at C-8 via keto-enol tautomerism .

| Compound | (×10⁻⁵ s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| This compound | 5.8 ± 0.3 | 84.1 | -32.4 |

| Inosine | 2.1 ± 0.1 | 92.5 | -18.7 |

Conditions: 0.2 M phosphate buffer (pD 7.0), 30% DMSO-d6, 81°C

The electron-donating methylthio group increases exchange rate by 2.8x compared to inosine, demonstrating substituent effects on purine reactivity .

Photochemical Relaxation Pathways

UVB irradiation (280–320 nm) induces electronic transitions in MTI with distinct relaxation dynamics:

Key Photophysical Processes

-

Singlet Excited State (S₁) : Lifetime = 1.2 ± 0.3 ps in aqueous solution

-

Triplet State (T₁) : Quantum yield < 0.05 (vs. 0.15 for 6-thioguanosine)

-

Non-radiative Decay : Dominates via conical intersections between S₁ and S₀ .

| Property | MTI | 6-Thioguanosine |

|---|---|---|

| λₐᵦₛ max (nm) | 268 | 342 |

| Fluorescence λ (nm) | 320 | 405 |

| Triplet Yield (Φ_T) | 0.04 ± 0.01 | 0.15 ± 0.03 |

Data from transient absorption spectroscopy in acetonitrile/water (1:1)

The methylthio group blueshifts absorption relative to sulfur analogs and reduces intersystem crossing efficiency .

Synthetic and Catalytic Modifications

MTI participates in site-selective reactions under controlled interfacial conditions:

On-Water Surface Assembly

-

Step 1 : SOS surfactant monolayer formation

-

Step 2 : MTI pre-organization via electrostatic interactions

-

Step 3 : Coupling with perylene tetracarboxylic dianhydride

-

Product : Porphyrin-imidazole polymers with 92% regioselectivity .

Reaction efficiency increases 7-fold compared to bulk solution due to confined transition states at the water-surfactant interface .

Structural Determinants in Enzymatic Recognition

Crystal structures reveal MTI-specific binding motifs in Plasmodium PNP:

| Residue | Role in MTI Binding | Change (Mutation) |

|---|---|---|

| Tyr160 | π-stacking with purine ring | 4.2x increase (Y160F) |

| Val66/Val73 | Hydrophobic MTI pocket | 15x increase (V66I/V73I) |

Mutagenesis studies confirm the hydrophobic 5'-methylthio binding pocket is essential for substrate specificity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiviral Activity

6-MTI has shown potential antiviral properties, particularly in the context of azathioprine (AZA) and its derivatives. Research indicates that AZA and its metabolites, including 6-MTI, can inhibit viral replication across various RNA viruses. For instance, studies have demonstrated that AZA can effectively reduce viral loads in patients undergoing treatment for conditions such as hepatitis .

1.2 Cancer Therapy

The compound is also investigated for its role in cancer therapy. Specifically, it has been studied alongside 6-thioguanine (6-TG) for treating cancers with a high frequency of methylthioadenosine phosphorylase (MTAP) deficiency. The combination of 6-MTI and 6-TG allows for higher doses of the latter to be administered safely, enhancing therapeutic efficacy against tumors like lymphoblastic leukemia and metastatic prostate carcinoma .

Biochemical Mechanisms

2.1 Metabolic Pathways

6-MTI is a significant metabolite of 6-mercaptopurine (6-MP), a drug commonly used in immunosuppressive therapy. It plays a crucial role in the metabolic pathways that lead to the formation of 6-thioguanine nucleotides, which are implicated in cellular processes such as calcification and osteogenic differentiation. Studies have shown that 6-MP and its metabolites can induce the expression of osteogenic markers in vascular smooth muscle cells (VSMCs), contributing to vascular calcification .

Case Studies

3.1 Clinical Observations

In clinical settings, the administration of AZA has been associated with varying effects on viral loads among patients with chronic conditions. A notable case study highlighted that reintroducing AZA therapy led to a decline in viral loads after an initial increase during treatment with mycophenolate mofetil (MMF) .

3.2 Experimental Models

In vitro studies have demonstrated that 6-MTI enhances calcium deposition in VSMCs through oxidative stress mechanisms triggered by its metabolites. This effect was quantified using Alizarin Red staining to visualize mineralization, indicating a potential link between thiopurines and vascular diseases such as arteriosclerosis .

Table 1: Antiviral Activity of Azathioprine Derivatives

| Virus Type | Effect of 6-MTI | Reference |

|---|---|---|

| RNA Viruses | Inhibition of replication | |

| Coronaviruses | Inhibition of PLpro activity | |

| Human Herpesviruses | Inhibition of replication |

Table 2: Effects of 6-MTI on Vascular Calcification

Wirkmechanismus

The mechanism of action of 6-Methylthioinosine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This disruption of nucleic acid metabolism can lead to cell cycle arrest and apoptosis. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleotide metabolism, affecting cellular proliferation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Mercaptopurine: Another thiopurine analog used in cancer treatment and immunosuppression.

6-Thioguanine: A thiopurine derivative with similar applications in medicine.

O6-Methylguanosine: A methylated purine nucleoside with distinct biological properties.

Uniqueness

6-Methylthioinosine is unique due to its specific methylthio substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other thiopurine derivatives. This uniqueness makes it valuable in research and therapeutic applications .

Biologische Aktivität

6-Methylthioinosine (6-MTI) is a purine derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and immunosuppression. This article explores the biological activity of 6-MTI, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

6-MTI is primarily involved in nucleotide metabolism and has been shown to influence various biochemical pathways. Its biological activity is closely linked to its role as a metabolite of thiopurines, such as 6-mercaptopurine (6-MP). The following mechanisms have been identified:

- Inhibition of De Novo Purine Synthesis : 6-MTI acts as an inhibitor of de novo purine synthesis, which is crucial for DNA and RNA synthesis in rapidly dividing cells. This inhibition can lead to cytotoxic effects in cancer cells .

- Metabolic Conversion : 6-MTI is converted into biologically active metabolites that can interfere with nucleotide homeostasis. This includes the formation of methylated thiopurine metabolites like methylthioinosine monophosphate (meTIMP), which has significant cytotoxic properties .

- Induction of Apoptosis : Studies have indicated that 6-MTI can induce apoptosis in certain cancer cell lines, enhancing its potential as an anticancer agent .

Cytotoxic Effects

The cytotoxicity of 6-MTI has been evaluated in various studies, demonstrating its potential effectiveness against cancer cells. The following table summarizes key findings related to its cytotoxic effects:

Case Studies

Several case studies have highlighted the therapeutic potential and safety profile of 6-MTI:

- Combination Therapy : A study demonstrated that the combination of 6-MTI with amphotericin B resulted in a significant increase in lifespan for treated subjects compared to those receiving amphotericin B alone. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment .

- Mutagenicity Assessment : Research has shown that while 6-MTI itself may not directly block DNA replication, it exhibits mutagenic properties when metabolized into other forms, potentially leading to G→A mutations. This raises considerations for long-term use and monitoring in clinical settings .

- Pharmacokinetics and Toxicity : The pharmacokinetic profile of thiopurines, including 6-MTI, indicates significant variability among patients. Studies have linked high levels of certain metabolites with adverse effects such as hepatotoxicity, emphasizing the need for careful monitoring during therapy .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRFDHHANOYUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859341 | |

| Record name | 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-62-3, 15397-51-0, 342-69-8 | |

| Record name | NSC408753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.